(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(1,3-benzodioxol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(1,3-benzodioxol-5-yl)methanone
is a chemical compound with the CAS number 625370-69-6 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The linear formula of this compound isC19H18N2O2S
. Detailed molecular structure analysis would require more specific resources or laboratory equipment.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound can be utilized in the synthesis of heterocyclic compounds , which are crucial in drug discovery and development. The thieno[2,3-b]quinoline moiety is particularly interesting due to its presence in many biologically active molecules . Researchers can explore the synthesis of four-membered to seven-membered heterocycles, which often exhibit unique biological activities.
Pharmaceutical Research
The structural complexity of this compound suggests potential for pharmaceutical applications. Its quinoline and benzodioxolyl components are found in molecules with antimalarial, anti-inflammatory, and anticancer properties . It could serve as a lead compound for the development of new therapeutic agents.
Biological Activity Studies
Compounds with indole derivatives, like the one , have shown a wide range of biological activities. They can be used to study antiviral, antimicrobial, and antitubercular effects among others . This compound could be a valuable addition to the library of molecules used for high-throughput screening in biological assays.
Antiviral Agent Development
The indole moiety is known for its antiviral properties. This compound could be investigated for its efficacy against various RNA and DNA viruses, potentially leading to the development of new antiviral drugs .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-2-11-3-5-15-13(7-11)8-14-18(22)20(27-21(14)23-15)19(24)12-4-6-16-17(9-12)26-10-25-16/h4,6,8-9,11H,2-3,5,7,10,22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIJEJIHYVHHAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(1,3-benzodioxol-5-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.